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Germanium(4+);methanolate

MOVPE precursor volatility vapor pressure engineering CVD/ALD precursor selection

Germanium(4+);methanolate, systematically named tetramethoxygermane (Ge(OCH₃)₄, CAS 992-91-6), is a monomeric germanium(IV) tetraalkoxide that serves as a volatile liquid precursor for germanium oxide and mixed-oxide materials. With a molecular weight of 196.78 g·mol⁻¹, ambient-pressure boiling point of 145 °C, density of 1.325 g·mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.399, it occupies a distinct position among Group 14 alkoxide precursors by combining the highest germanium mass fraction in its class with volatility suitable for both vapor-phase deposition and solution-based sol–gel processing.

Molecular Formula C4H12GeO4
Molecular Weight 196.77 g/mol
Cat. No. B8038235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(4+);methanolate
Molecular FormulaC4H12GeO4
Molecular Weight196.77 g/mol
Structural Identifiers
SMILESC[O-].C[O-].C[O-].C[O-].[Ge+4]
InChIInChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4
InChIKeyIBENSVMKFVWLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium(4+);methanolate (Tetramethoxygermane) — Product Overview for Scientific Procurement


Germanium(4+);methanolate, systematically named tetramethoxygermane (Ge(OCH₃)₄, CAS 992-91-6), is a monomeric germanium(IV) tetraalkoxide that serves as a volatile liquid precursor for germanium oxide and mixed-oxide materials [1]. With a molecular weight of 196.78 g·mol⁻¹, ambient-pressure boiling point of 145 °C, density of 1.325 g·mL⁻¹ at 25 °C, and refractive index n²⁰/D 1.399, it occupies a distinct position among Group 14 alkoxide precursors by combining the highest germanium mass fraction in its class with volatility suitable for both vapor-phase deposition and solution-based sol–gel processing [2].

Why Germanium(4+);methanolate Cannot Be Substituted by Other Germanium or Silicon Alkoxides Without Performance Loss


Germanium alkoxides are not interchangeable building blocks. The methoxide ligand (–OCH₃) confers a fundamentally different volatility, surface adsorption isotherm, and hydrolysis–condensation trajectory compared to ethoxide (–OC₂H₅), isopropoxide (–OiPr), or n‑butoxide (–OnBu) analogs [1]. In atomic layer deposition, the saturated growth rate of GeTe₂ from Ge(OCH₃)₄ exceeds that from Ge(OC₂H₅)₄ by approximately 50%, and the desorption kinetics differ qualitatively between the two precursors, precluding simple ligand-length substitution [2]. In sol–gel chemistry, germanium alkoxides hydrolyze orders of magnitude faster than silicon alkoxides such as Si(OC₂H₅)₄, and unlike titanium or zirconium alkoxides they cannot be chemically moderated by acetylacetone chelation, meaning that substituting Ge(OCH₃)₄ with a silicon or titanium congener requires a complete reformulation of the hydrolysis protocol [3]. These differences have direct consequences for film stoichiometry, coating homogeneity, and batch-to-batch reproducibility in both research and manufacturing environments.

Quantitative Differentiation of Germanium(4+);methanolate Against Closest Analogs — Evidence-Based Selection Guide


17% Lower Enthalpy of Vaporization vs. Germanium(IV) Ethoxide — Directly Measured by Static Method

The enthalpy of vaporization (ΔvapH°) of Ge(OCH₃)₄ is 11.6 kcal·mol⁻¹, determined from static vapor pressure measurements over 259–303 K [1]. The direct comparator Ge(OC₂H₅)₄ exhibits ΔvapH° = 13.6 kcal·mol⁻¹ over the same temperature range, as reported in the identical study [2]. The 2.0 kcal·mol⁻¹ (17%) lower enthalpy translates into a systematically higher vapor pressure at every relevant bubbler or source temperature, enabling higher precursor flux at a given carrier gas flow rate or, equivalently, a lower source temperature for the same mass transport.

MOVPE precursor volatility vapor pressure engineering CVD/ALD precursor selection

50% Higher Saturated ALD GeTe₂ Growth Rate vs. Germanium(IV) Ethoxide at Identical Substrate Temperature

In a head-to-head ALD study depositing (GeTe₂)₁₋ₓ(Sb₂Te₃)ₓ layers at 70 °C substrate temperature, the saturated GeTe₂ growth rate using Ge(OCH₃)₄ was approximately 60 ng·cm⁻²·cycle⁻¹ (equivalent to ~0.15 nm·cycle⁻¹), whereas Ge(OC₂H₅)₄ yielded approximately 40 ng·cm⁻²·cycle⁻¹ (~0.10 nm·cycle⁻¹) under comparable conditions [1]. The methoxide precursor exhibited monomodal desorption behavior with a single desorption coefficient of 0.121 across the entire precursor purge time range, while the ethoxide displayed bimodal desorption with coefficients of 0.353 (short purge, <5 s) and 0.0977 (long purge), indicative of multilayer physisorption that complicates true ALD saturation [1].

atomic layer deposition phase-change memory germanium telluride precursor adsorption kinetics

Orders-of-Magnitude Faster Hydrolysis Kinetics vs. Silicon Alkoxide Sol–Gel Precursors, Without Acetylacetone Chemical Modulation Capability

X-ray absorption fine structure (XAFS) and Raman spectroscopic investigation of germanium alkoxide hydrolysis revealed that Ge(OCH₃)₄ and its homologs undergo 'very fast hydrolysis and condensation reactions upon water addition,' in marked contrast to silicon alkoxides such as Si(OC₂H₅)₄, which require hours for complete hydrolysis in neutral aqueous–alcoholic media [1][2]. Furthermore, the same study demonstrated that germanium alkoxides cannot be chelated by acetylacetone even after 48 h of mixing, with no observable change in hydrolysis or condensation behavior — a critical difference from Ti(OCH₃)₄ and Zr(OCH₃)₄, whose reactivity can be moderated by β-diketonate chelation [1]. When mixed with prehydrolyzed Si(OC₂H₅)₄, the Ge precursor retains its monomeric structure and induces rapid Ge–O–Ge and Si–O–Si homocondensation upon water addition rather than forming a homogeneous Si–O–Ge network [1].

sol-gel processing hydrolysis kinetics germanium oxide mixed-oxide coatings

Higher Refractive Index (n²⁰/D 1.399) vs. Tetramethoxysilane (n²⁰/D 1.368) for Optical Coating Refractive Index Engineering

The liquid-phase refractive index of Ge(OCH₃)₄ is n²⁰/D = 1.399 , compared with n²⁰/D = 1.368 for the directly analogous silicon compound Si(OCH₃)₄ (tetramethoxysilane, TMOS) . The Δn = +0.031 difference in the precursor translates, after hydrolysis and condensation to the oxide, into a substantially higher refractive index for the resulting GeO₂ component (n ≈ 1.6–1.7 for amorphous germania films vs. n ≈ 1.46 for amorphous silica) [1]. This enables precise refractive index tuning in SiO₂–GeO₂ mixed-oxide films by varying the Ge(OCH₃)₄:Si(OCH₃)₄ precursor ratio, as demonstrated in sol–gel-derived coatings annealed between 300 and 900 °C [2].

optical coatings refractive index tuning SiO₂-GeO₂ mixed oxides sol-gel optics

Proven Precursor for Germania-Based Sol–Gel Capillary Microextraction Coatings Withstanding 200 °C and Extreme pH

Ge(OCH₃)₄ is the documented precursor in peer-reviewed analytical chemistry literature for fabricating germania-based sol–gel hybrid organic–inorganic coatings inside fused-silica capillaries, a material solution that exhibits 'excellent stability under harsh operation conditions involving extreme pH values, high temperatures, and aggressive solvents' [1]. In a subsequent study, germania-based triblock polymer coatings prepared from Ge(OCH₃)₄ survived exposure to 200 °C solvent conditions with little change in extraction capability [2]. No equivalent body of evidence exists for Ge(OC₂H₅)₄-based coatings achieving comparable thermal and pH stability in capillary microextraction, making the methoxide the validated choice for chromatographic sorbent development.

capillary microextraction sol-gel hybrid coatings chromatography sample preparation

Procurement-Relevant Application Scenarios for Germanium(4+);methanolate Based on Quantitative Differentiation Evidence


ALD Precursor for High-Throughput GeTe₂ Phase-Change Memory Film Deposition

The 50% higher saturated ALD growth rate of Ge(OCH₃)₄ vs. Ge(OC₂H₅)₄ (60 vs. 40 ng·cm⁻²·cycle⁻¹ at 70 °C) directly translates to reduced cycle count and higher wafer throughput in phase-change memory (PCM) manufacturing [1]. The monomodal desorption behavior of the methoxide simplifies process optimization by eliminating the bimodal physisorption regime observed with ethoxide, enabling more robust ALD saturation curves across a wider purge-time window [1]. Procurement of Ge(OCH₃)₄ is indicated when ALD process engineers require maximum growth-per-cycle with predictable, single-regime adsorption kinetics.

MOVPE Bubbler Delivery of Germanium for SiGe Heterojunction Bipolar Transistors

The 17% lower enthalpy of vaporization of Ge(OCH₃)₄ (ΔvapH° = 11.6 kcal·mol⁻¹) compared with Ge(OC₂H₅)₄ (ΔvapH° = 13.6 kcal·mol⁻¹) means that equivalent precursor molar flux can be achieved at lower bubbler temperature, reducing thermal stress on the precursor and minimizing premature decomposition in stainless-steel feed lines [2][3]. This advantage is particularly relevant for MOVPE growth of SiGe layers in heterojunction bipolar transistor (HBT) fabrication, where consistent and reproducible germanium incorporation is critical for bandgap engineering [4].

Sol–Gel Synthesis of Refractive-Index-Graded SiO₂–GeO₂ Optical Coatings

The large precursor refractive index contrast between Ge(OCH₃)₄ (n²⁰/D 1.399) and Si(OCH₃)₄ (n²⁰/D 1.368), corresponding to an oxide-film index span of ~1.46 to ~1.7, makes the methoxide the preferred germanium source for sol–gel-derived graded-index (GRIN) optics and planar waveguides [5]. The rapid hydrolysis kinetics of Ge(OCH₃)₄ relative to silicon alkoxides must be managed through controlled water addition, but this same reactivity enables room-temperature gelation that can be exploited for rapid coating turnaround in optical prototyping [6].

Germania-Based Sol–Gel Hybrid Coatings for High-Temperature Capillary Microextraction

Ge(OCH₃)₄ is the only germanium alkoxide with published, validated protocols for fabricating sol–gel germania hybrid organic–inorganic coatings that withstand 200 °C operation and extreme pH in capillary microextraction coupled to HPLC [7][8]. Analytical laboratories developing in-tube solid-phase microextraction (SPME) methods for trace analysis of polar and non-polar analytes in aggressive matrices should specify Ge(OCH₃)₄ as the precursor, as the ethoxide analog lacks comparable application-specific validation literature.

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